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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

Cat. No.: B576781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
difluoro-4-iodoaniline. Due to the limited availability of direct experimental spectra for this
specific compound in publicly accessible databases, this guide presents predicted data and
data from closely related analogs to offer a robust analytical profile. The methodologies
described herein are based on standard protocols for the analysis of halogenated anilines.

Chemical Structure and Properties

e |UPAC Name: 2,3-Difluoro-4-iodoaniline
e Molecular Formula: CeHaF2IN

e Molecular Weight: 255.00 g/mol

e Monoisotopic Mass: 254.93565 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic
techniques. This data is inferred from spectral databases and analysis of similar halogenated
aniline compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~71-73 m - Aromatic-H
~6.7-6.9 m - Aromatic-H

~ 4.0 (broad s) s - -NH:z

Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.

. i 13 1
Chemical Shift (6) ppm Assignment
~ 150 - 155 (d) C-F
~ 145 - 150 (d) C-F
~135- 140 C-NH:2
~120-125 C-H
~115-120 C-H
~85-90 C-l

Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.

Table 3: Key IR AbsorptionBands

Wavenumber (cm~?)

Vibrational Mode

3400 - 3300 N-H Stretching (asymmetric & symmetric)
1600 - 1620 N-H Bending

1500 - 1580 C=C Aromatic Ring Stretching

1200 - 1300 C-N Stretching

1000 - 1100 C-F Stretching

500 - 600 C-I Stretching
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Table 4: Mass Spectrometry Data
m/z Interpretation
255 [M]* (Molecular lon)
128 [M-1]*
101 [M-I-HCN]*

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data
presented. These are standard procedures for the analysis of halogenated anilines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,3-difluoro-4-iodoaniline in 0.7
mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

e 'H NMR Acquisition:

o

Spectrometer: 400 MHz or higher field instrument.

[¢]

Pulse Sequence: Standard single-pulse sequence.

[e]

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

o

o

Relaxation Delay: 1-2 s.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled pulse sequence.

o Spectral Width: 0-200 ppm.
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o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)
and press into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

o Data Acquisition:

o Spectrometer: A standard FTIR spectrometer.

[e]

Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

[¢]

A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic
solvent like dichloromethane or ethyl acetate.[3]

e GC Conditions:
o Injector Temperature: 250°C.[2]

o Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl
polydimethylsiloxane stationary phase).[2]
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o Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp
up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

+ MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3-
difluoro-4-iodoaniline and the general fragmentation pathway expected in mass spectrometry.
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Logical workflow for spectroscopic analysis.
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Predicted fragmentation pathway in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

